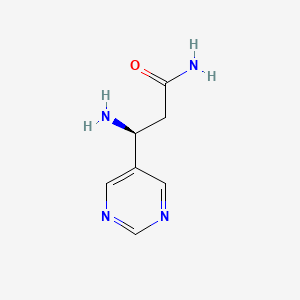

(3S)-3-Amino-3-(pyrimidin-5-yl)propanamide

CAS No.:

Cat. No.: VC17820548

Molecular Formula: C7H10N4O

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N4O |

|---|---|

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | (3S)-3-amino-3-pyrimidin-5-ylpropanamide |

| Standard InChI | InChI=1S/C7H10N4O/c8-6(1-7(9)12)5-2-10-4-11-3-5/h2-4,6H,1,8H2,(H2,9,12)/t6-/m0/s1 |

| Standard InChI Key | HPABKHKQNAYWBR-LURJTMIESA-N |

| Isomeric SMILES | C1=C(C=NC=N1)[C@H](CC(=O)N)N |

| Canonical SMILES | C1=C(C=NC=N1)C(CC(=O)N)N |

Introduction

(3S)-3-Amino-3-(pyrimidin-5-yl)propanamide is a chemical compound that belongs to the class of amino acids and pyrimidine derivatives. It features a propanamide backbone with an amino group and a pyrimidin-5-yl substituent. The molecular formula for this compound is C₇H₁₀N₄O, and it has a molecular weight of approximately 166.18 g/mol . This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural characteristics, which may influence various biological pathways and interactions.

Biological Activity and Potential Applications

(3S)-3-Amino-3-(pyrimidin-5-yl)propanamide has been investigated for its biological activity, particularly in relation to enzyme interactions and potential therapeutic applications. Its structure allows it to interact with specific molecular targets, such as enzymes or receptors, which may modulate their activity. This compound has shown promise in studies exploring its role as a biochemical probe in understanding enzyme mechanisms and functions.

Comparison with Similar Compounds

Several compounds share structural similarities with (3S)-3-Amino-3-(pyrimidin-5-yl)propanamide. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2R)-2-Amino-2-(pyridin-4-yl)propanamide | C₈H₁₀N₂O | Contains a pyridine instead of a pyrimidine ring |

| (3S)-3-Amino-3-(thiazol-4-yl)propanamide | C₇H₁₀N₄OS | Features a thiazole ring, differing in heteroatoms |

| (4R)-4-Amino-4-(quinolin-2-yl)butanamide | C₁₁H₁₂N₂O | Contains a quinoline ring, providing distinct properties |

The uniqueness of (3S)-3-Amino-3-(pyrimidin-5-yl)propanamide lies in its specific arrangement of functional groups and the presence of a pyrimidine ring. These features may confer unique biological activities compared to its similar compounds, influencing their pharmacological properties and interactions with biological systems.

Research Findings and Future Directions

Studies focusing on the interactions of (3S)-3-Amino-3-(pyrimidin-5-yl)propanamide with biological targets are crucial for understanding its mechanism of action. These investigations typically involve assessing binding affinities to specific receptors or enzymes, providing insights into its potential therapeutic applications. Detailed studies are needed to elucidate the exact molecular pathways influenced by this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume